molecular formula C9H9ClF5NO B6214298 1-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]methanamine hydrochloride CAS No. 127842-67-5

1-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]methanamine hydrochloride

Cat. No.: B6214298
CAS No.: 127842-67-5
M. Wt: 277.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]methanamine hydrochloride is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a pentafluoroethoxy group attached to a phenyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pentafluoroethoxy Group: The pentafluoroethoxy group can be introduced through the reaction of pentafluoroethanol with an appropriate phenyl derivative under acidic conditions.

    Attachment to the Phenyl Ring: The resulting pentafluoroethoxy compound is then reacted with a phenyl halide in the presence of a base to form the desired phenyl ether.

    Introduction of the Methanamine Group: The phenyl ether is subsequently subjected to a reaction with formaldehyde and ammonia to introduce the methanamine group.

    Formation of the Hydrochloride Salt: Finally, the free base is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **1-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]ethanamine
  • **1-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]propanamine
  • **1-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]butanamine

Uniqueness

1-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]methanamine hydrochloride stands out due to its specific combination of the pentafluoroethoxy group and the methanamine group, which imparts unique chemical and biological properties.

Properties

CAS No.

127842-67-5

Molecular Formula

C9H9ClF5NO

Molecular Weight

277.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.